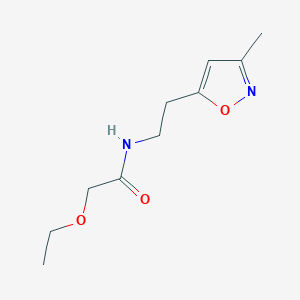

2-ethoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The process involved the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This was followed by treatment with excess hydrazine hydrate in ethanol . The resulting hydrazide was then condensed with aromatic aldehydes in methanol . Finally, the compounds underwent oxidative cyclization with chloramine-T to give the final product .Molecular Structure Analysis

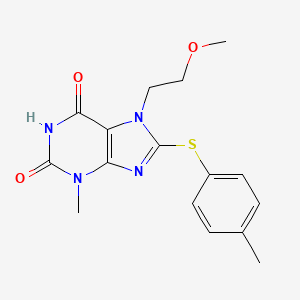

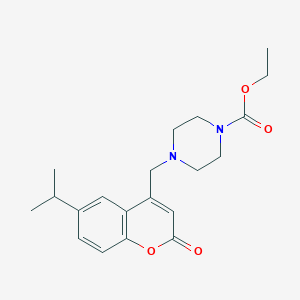

The molecular structure of this compound includes an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The IR spectrum of a similar compound shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration, confirming the formation of the 1,3,4-oxadiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, treatment with hydrazine hydrate, and oxidative cyclization . These reactions lead to the formation of the isoxazole and oxadiazole rings in the molecule .Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.249. Further physical and chemical properties are not specified in the available literature.Scientific Research Applications

Antimicrobial Activities

Research has explored the synthesis and evaluation of compounds with potential antimicrobial properties, including those structurally related to "2-ethoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)acetamide". For instance, Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showing antimicrobial activities against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, highlighting the antimicrobial potential of similar compounds (Sharma, Sharma, & Rane, 2004). Additionally, Darwish, Atia, & Farag (2014) explored the synthesis and antimicrobial evaluation of isoxazole-based heterocycles, further emphasizing the role of similar compounds in antimicrobial research (Darwish, Atia, & Farag, 2014).

Coordination Complexes and Antioxidant Activity

The construction of coordination complexes using pyrazole-acetamide derivatives, as investigated by Chkirate et al. (2019), showcases the chemical versatility of compounds structurally akin to "this compound" and their potential antioxidant activities. These complexes demonstrate significant in vitro antioxidant activity, suggesting potential applications in medicinal chemistry and pharmaceutical development (Chkirate et al., 2019).

Chemical Synthesis for Pharmaceutical Development

Compounds structurally related to "this compound" are often intermediates in the synthesis of pharmaceutical agents. For example, the synthesis of azilsartan methyl ester ethyl acetate hemisolvate involves similar compounds, underscoring their importance in developing new drugs (Li et al., 2015).

Future Directions

properties

IUPAC Name |

2-ethoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-3-14-7-10(13)11-5-4-9-6-8(2)12-15-9/h6H,3-5,7H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXXTXOXYIQRAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCC1=CC(=NO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805127.png)

![(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2805134.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805137.png)

![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2805138.png)

![1,5-Bis(benzo[d]thiazol-2-ylthio)pentane](/img/structure/B2805143.png)

![(E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2805144.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2805147.png)

![[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2805148.png)